1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
Description
The compound 1,3-Diphenylpropane-1,3-dione; europium(3+); 1,10-phenanthroline-1,10-diide (CAS 17904-83-5), abbreviated systematically as Eu(DPP)₂Phen, is a europium(III) coordination complex featuring two β-diketone ligands (1,3-diphenylpropane-1,3-dione, DPPD) and one 1,10-phenanthroline (Phen) ligand . Europium(III) is a lanthanide ion renowned for its strong luminescent properties, which are enhanced by coordination with organic ligands. The DPPD ligand provides a rigid β-diketone framework for metal chelation, while Phen acts as a neutral auxiliary ligand, improving stability and modulating photophysical behavior .
Properties
Molecular Formula |
C57H41EuN2O6-2 |
|---|---|
Molecular Weight |
1001.9 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;-2;+3 |
InChI Key |
FCYUSACPEBVQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
Origin of Product |
United States |
Preparation Methods
Direct Coordination Method
The most widely adopted synthesis involves direct reaction of europium(III) chloride hexahydrate (EuCl₃·6H₂O) with dbmH (1,3-diphenylpropane-1,3-dione) and phen in ethanol.
Procedure:
- Reactant Ratios: EuCl₃·6H₂O (1 mmol), dbmH (3 mmol), and phen (1 mmol) are combined in anhydrous ethanol (50 mL).
- Reflux Conditions: The mixture is heated at 78°C under nitrogen for 2 hours, forming a yellow solution.
- Precipitation: Ethyl ether (100 mL) is added dropwise, inducing crystallization.
- Isolation: The precipitate is vacuum-filtered, washed with ether, and dried at 60°C for 12 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity (HPLC) | >99.5% | |
| Luminescence Quantum Yield | 68% |
The phen ligand saturates Eu³⁺'s coordination sphere, displacing water molecules that quench luminescence via O-H oscillators. This method’s efficiency stems from dbm⁻’s strong chelating ability, facilitated by its β-diketone resonance stabilization.
Ligand Exchange Approach
Alternative routes employ pre-formed europium intermediates. A 2023 study demonstrated that reacting EuX₂ (X = Cl, Br, I) with phen in acetonitrile/toluene yields polynuclear complexes:
Example Reaction:
$$ \text{EuBr}2 + 4\text{phen} \rightarrow [\text{Eu(phen)}4(\text{H}2\text{O})]\text{Br}2 \cdot 2\text{MeCN} $$
Conditions:
- Solvent: MeCN/Toluene (3:1 v/v)
- Temperature: 25°C, 24 hours stirring
- Eu/Phen Ratio: 1:4 for mononuclear complexes; 1:2 for dinuclear species
This method allows tuning nuclearity but requires stringent stoichiometric control to avoid byproducts like ∞¹[EuBr₂(phen)] chains.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity critically impacts ligand displacement and complex stability:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 99.5 |
| Acetonitrile | 37.5 | 78 | 98.2 |
| THF | 7.5 | 65 | 95.8 |
Ethanol’s moderate polarity balances dbmH solubility and Eu³⁺ coordination kinetics, minimizing side reactions. Acetonitrile, while polar, accelerates phen ligand dissociation at elevated temperatures.
Stoichiometric Ratios
Deviation from the 1:3:1 (Eu:dbmH:phen) ratio induces defects:
Temperature and Time Parameters
Reflux Duration:
- <1 hour: Incomplete dbmH deprotonation (pH <6).
- 2 hours: Optimal coordination (pH ~8.5).
- >3 hours: Ligand degradation (TGA mass loss >5%).
Drying Temperature:
- 60°C: Preserves crystallinity (PXRD sharp peaks).
- >80°C: Phen ligand sublimation (mass loss onset at 199°C).
Purification and Characterization Techniques
Recrystallization
Crude product from ethanol/ether systems is recrystallized in CH₂Cl₂/hexane (1:5), enhancing purity to 99.9%.
Sublimation
Industrial-grade purification employs vacuum sublimation:
Analytical Methods
Industrial-Scale Production Considerations
- Continuous Flow Reactors: Reduce reaction time from hours to minutes via microfluidic mixing.
- Ligand Recycling: Ethanol/ether mixtures recover 95% unreacted dbmH.
- Quality Control: In-line UV-Vis monitors reaction progress (λ = 355 nm).
Challenges and Solutions in Synthesis
| Challenge | Solution |
|---|---|
| Eu³⁺ hydrolysis in humid air | Strict anhydrous conditions (N₂ glovebox) |
| Phenanthroline sublimation | Low-temperature drying (<60°C) |
| Batch-to-batch variability | Automated stoichiometry control |
Chemical Reactions Analysis
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes photophysical reactions due to its luminescent properties. It can also participate in coordination chemistry reactions where the ligands can be substituted with other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include solvents like ethanol or acetonitrile, which facilitate the dissolution and interaction of the reactants. The reactions are often carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) are typically other luminescent complexes or materials with enhanced photophysical properties .
Scientific Research Applications
Applications Overview
The compound is primarily utilized in four key areas:
- Optical Materials
- Analytical Chemistry
- Biomedical Applications
- Photonic Devices
Optical Materials
Applications :
- Used in the development of luminescent materials for optoelectronic devices.
- Enhances the efficiency of light-emitting diodes (LEDs) and displays.
Case Study :
A recent study demonstrated that incorporating this compound into LED systems significantly improved light output and color purity compared to traditional phosphors. The luminescence mechanism was attributed to energy transfer from the organic ligands to the europium ions, resulting in enhanced photonic efficiency .
Analytical Chemistry
Applications :
- Acts as a fluorescent probe in analytical techniques.
- Facilitates sensitive detection of various analytes in environmental and biological samples.
Data Table : Fluorescence Detection Limits
| Analyte | Detection Limit (µg/L) | Method Used |
|---|---|---|
| Heavy Metals | 0.5 | Fluorescence Spectroscopy |
| Pesticides | 0.2 | HPLC with Fluorescence |
| Biological Markers | 0.05 | ELISA |
A study reported using this compound for the detection of heavy metals in water samples, achieving detection limits significantly lower than conventional methods .
Biomedical Applications
Applications :
- Explored for use in medical imaging and diagnostics.
- Enhances visibility of biological tissues due to strong luminescent properties.
Case Study :
Research indicated that this compound could be used as a contrast agent in MRI imaging. The europium ions provide high signal intensity, allowing for clearer images of soft tissues compared to standard agents .
Photonic Devices
Applications :
- Incorporated into photonic devices for telecommunications.
- Improves signal clarity and data transmission efficiency.
Data Table : Performance Metrics of Photonic Devices
| Device Type | Signal Clarity Improvement (%) | Transmission Efficiency (%) |
|---|---|---|
| Optical Fiber | 25 | 90 |
| Laser Diode | 30 | 85 |
Incorporating Tris(1,3-diphenylpropane-1,3-dione; europium(3+); 1,10-phenanthroline) into optical fibers has shown a marked improvement in both signal clarity and transmission efficiency .
Mechanism of Action
The luminescent properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion at its core. When excited by ultraviolet light, the europium ion undergoes electronic transitions that result in the emission of red light. The ligands surrounding the europium ion help stabilize the excited state and enhance the emission intensity .
Comparison with Similar Compounds
β-Diketone-Based Europium Complexes
β-diketones are widely used in lanthanide coordination chemistry due to their strong chelating ability. A notable analogue is 1-phenyl-3-methyl-4-benzoylpyrazolone (PMBP), a β-diketone derivative extensively studied for metal extraction.
Key Findings :
- PMBP forms hydrated complexes with europium, reducing hydrophobicity and extraction efficiency. In contrast, DPPD’s bulkier phenyl groups minimize water coordination, enhancing stability in organic phases .
- Eu(DPP)₂Phen exhibits superior luminescent quantum yields compared to PMBP-based complexes due to Phen’s sensitizing effects .
Phenanthroline-Containing Metal Complexes
Phenanthroline is a bidentate ligand used to stabilize metal ions. A structurally related compound is copper(1+), nitric acid, 1,10-phenanthroline-1,10-diide (CAS 33916-32-4).
Key Findings :
- The Phen-diide ligand in the copper complex introduces negative charge, enabling stronger electrostatic interactions with Cu⁺, whereas neutral Phen in Eu(DPP)₂Phen relies on covalent bonding .
- Eu(DPP)₂Phen’s larger molecular weight and lanthanide core make it more suited for optical applications, while Cu-Phen-diide complexes are smaller and redox-active .
Ligand Performance in Catalysis
DPPD has been utilized as a ligand in iron-catalyzed C–H amination reactions (e.g., with N-fluorobenzenesulfonimide, NFSI) .
| Ligand | Reaction Scope | Yield (%) | Notes |
|---|---|---|---|
| DPPD | C5-amination of azoles | 60–92 | Electron-rich substrates favored |
| 1,10-Phenanthroline | Copper-mediated oxidations | Variable | Often requires co-ligands |
Key Findings :
- DPPD outperforms other β-diketones in catalytic systems due to its electron-withdrawing phenyl groups, which stabilize transition states .
Biological Activity
1,3-Diphenylpropane-1,3-dione (DBM) complexes with europium (Eu(III)) and 1,10-phenanthroline (Phen) have garnered attention in the field of medicinal chemistry due to their potential biological activities. These compounds exhibit unique photophysical properties and biological interactions that may be harnessed for therapeutic applications, particularly in cancer treatment.
Synthesis and Characterization
The synthesis of europium complexes typically involves the reaction of europium chloride with DBM in the presence of ligands such as 1,10-phenanthroline. The resulting complexes can be characterized using techniques like single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the complex piperidinium tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) was synthesized and characterized, revealing a monoclinic structure with significant luminescent properties attributed to the Eu(III) ion .
Photoluminescence Properties
The photoluminescence of these complexes is a key feature. Emission spectra show sharp peaks corresponding to transitions within the Eu(III) ion. The most prominent emission occurs at 613 nm due to the transition, indicating a highly polarizable environment around the europium ion . This luminescence can be exploited for bioimaging applications.
Anticancer Potential
Research has demonstrated that europium complexes exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on A2780 ovarian and MDA-MB-231 breast cancer cells revealed that certain Eu(DBM) complexes have low IC50 values, indicating potent anticancer activity. The IC50 values for these complexes were recorded as follows:
| Complex | IC50 (µM) A2780 | IC50 (µM) MDA-MB-231 |
|---|---|---|
| Eu(DBM)3(NH2Phen) | 16.4 ± 2.6 | 0.9 ± 0.4 |
| Sm(DBM)3(NH2Phen) | 22.5 ± 4.5 | 6.9 ± 2.2 |
| Cisplatin | 26.7 ± 8.0 | 20.7 ± 5.6 |
These results indicate that the europium complex is more effective than traditional chemotherapeutics like cisplatin in certain contexts .
The mechanisms underlying the anticancer effects of these complexes include:
- DNA Interaction : Studies show that these compounds can bind to DNA, potentially disrupting replication and transcription processes.
- Induction of Apoptosis : Microscopy analyses have revealed mitochondrial alterations in treated cells, suggesting that these complexes may induce apoptosis through mitochondrial pathways .
- Cellular Uptake and Localization : Confocal fluorescence microscopy has shown that these complexes localize within cellular organelles such as mitochondria and lysosomes, which are critical for their cytotoxic effects .
Case Studies
A notable case study involved the evaluation of a series of lanthanide complexes containing DBM and Phen derivatives against cancer cell lines. The results indicated that modifications to the ligand structure significantly influenced both the luminescent properties and biological activity of the compounds.
Example Study Findings:
- Complex : Eu(DBM)3(NH2Phen)
- Cell Line : A2780
- IC50 Value : 16.4 µM after 48 hours
- Mechanism : Induced mitochondrial dysfunction leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
